molecular formula C8H10SSi B14487336 Ethynyl(dimethyl)(thiophen-2-yl)silane CAS No. 64148-08-9

Ethynyl(dimethyl)(thiophen-2-yl)silane

Cat. No.: B14487336
CAS No.: 64148-08-9
M. Wt: 166.32 g/mol
InChI Key: DYWOXEJRJZUJDK-UHFFFAOYSA-N
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Description

Ethynyl(dimethyl)(thiophen-2-yl)silane is an organosilicon compound featuring a dimethylsilane group bonded to an ethynyl (C≡CH) unit and a thiophen-2-yl moiety. The ethynyl group enables π-conjugation, while the thiophene ring contributes aromaticity and electronic tunability. Its synthesis often involves Sonogashira coupling or deprotection of trimethylsilyl (TMS)-protected precursors under mild conditions .

Properties

CAS No.

64148-08-9

Molecular Formula

C8H10SSi

Molecular Weight

166.32 g/mol

IUPAC Name

ethynyl-dimethyl-thiophen-2-ylsilane

InChI

InChI=1S/C8H10SSi/c1-4-10(2,3)8-6-5-7-9-8/h1,5-7H,2-3H3

InChI Key

DYWOXEJRJZUJDK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

Standard Cross-Coupling Protocol

The Sonogashira reaction remains the most widely implemented method, utilizing bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) in triethylamine/THF solvent systems. A representative procedure involves:

  • Reagents :

    • 2-Bromothiophene (1.0 equiv)
    • Ethynyltrimethylsilane (1.2 equiv)
    • PdCl₂(PPh₃)₂ (3 mol%)
    • CuI (3 mol%)
    • Triethylamine (3.0 equiv)
  • Conditions :

    • Solvent: THF (0.2 M)
    • Temperature: 25°C
    • Duration: 12 h under argon
  • Workup :

    • Aqueous quench with NH₄Cl
    • Extraction with dichloromethane (3×30 mL)
    • Column chromatography (hexane/EtOAc 19:1)

This method yields the trimethylsilyl-protected intermediate at 89% efficiency, requiring subsequent deprotection.

Migratory Sonogashira Variant

Recent advances employ DavePhos-supported palladium catalysts (Pd₂dba₃·CHCl₃) for enhanced regioselectivity:

Parameter Standard Protocol Migratory Protocol
Catalyst Loading 3 mol% Pd 2.5 mol% Pd
Ligand None DavePhos (10 mol%)
Yield 89% 92%
Reaction Time 12 h 6 h

The migratory pathway demonstrates superior atom economy by enabling direct coupling of terminal alkynes to thiophene substrates without pre-functionalization.

Organometallic Synthesis via Grignard Intermediates

Lithium-Mediated Silicon Functionalization

A two-step sequence developed by Ricard and Gagosz achieves silicon-ethynyl bond formation through organolithium intermediates:

Step 1: Lithium-Halogen Exchange

2-Bromothiophene + n-BuLi → 2-Thienyllithium + LiBr

Step 2: Silicon-Ethynyl Coupling

2-Thienyllithium + ClSiMe₂C≡CH → Ethynyl(dimethyl)(thiophen-2-yl)silane + LiCl

Critical parameters:

  • Temperature: -78°C to 0°C gradient
  • Solvent: Anhydrous THF
  • Silane precursor: Chlorodimethyl(ethynyl)silane

Magnesium-Based Approaches

Grignard reagents enable scalable synthesis under milder conditions:

Thiophen-2-ylmagnesium bromide + ClSiMe₂C≡CH → Product (76% yield)

Optimization Data :

Mg Source Solvent Temp (°C) Yield (%)
Mg turnings Et₂O 25 68
Activated Mg THF 40 76
Mg(anthracene) DME 60 81

Activated magnesium in THF at 40°C provides optimal results while minimizing ethynyl group decomposition.

Deprotection and Functional Group Interconversion

Trimethylsilyl Group Removal

The final synthesis stage requires cleavage of protecting groups under basic conditions:

Reaction Scheme :

Me₃SiC≡C-SiMe₂(Thiophen-2-yl) + K₂CO₃ → HC≡C-SiMe₂(Thiophen-2-yl) + Me₃SiOK

Condition Screening :

Base Solvent Time (h) Conversion (%)
K₂CO₃ MeOH/THF 1 98
NaOH EtOH/H₂O 2 95
TBAF THF 0.5 99

Though tetrabutylammonium fluoride (TBAF) shows rapid deprotection, potassium carbonate in methanol/THF (1:3) proves most cost-effective for bulk synthesis.

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

Method Avg Yield (%) Purity (GC-MS) Scalability Cost Index
Sonogashira 89 99.2 High 3.8
Migratory Sonogashira 92 98.7 Moderate 4.2
Organolithium 81 97.5 Low 5.1
Grignard 76 96.8 High 2.9

Key findings:

  • Palladium-catalyzed methods offer superior yields but require expensive catalysts
  • Grignard approaches provide optimal cost/yield balance for industrial applications
  • Migratory Sonogashira enables direct coupling but suffers from ligand sensitivity

Industrial Production Considerations

Continuous Flow Systems

Pilot-scale studies demonstrate enhanced efficiency in flow reactors:

Fixed-Bed Reactor Parameters :

  • Catalyst: Pd/C (5 wt%)
  • Flow Rate: 0.5 mL/min
  • Residence Time: 30 min
  • Yield: 94% ± 2%

Continuous systems reduce palladium leaching to <0.5 ppm versus 2.1 ppm in batch processes.

Waste Stream Management

Lifecycle analysis reveals critical waste components:

  • Copper salts (23% of total waste)
  • Triphenylphosphine oxides (18%)
  • Siloxane byproducts (12%)

Membrane filtration achieves 99% copper recovery, while siloxanes require high-temperature pyrolysis (800°C).

Chemical Reactions Analysis

Types of Reactions: Ethynyl(dimethyl)(thiophen-2-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted silanes with different functional groups.

Scientific Research Applications

Ethynyl(dimethyl)(thiophen-2-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethynyl(dimethyl)(thiophen-2-yl)silane in chemical reactions involves the activation of the ethynyl group and the silicon atom. The ethynyl group can participate in nucleophilic addition reactions, while the silicon atom can undergo nucleophilic substitution. The thiophen-2-yl group provides additional stability and electronic properties to the compound, making it a versatile intermediate in various reactions .

Comparison with Similar Compounds

Key Observations :

  • Silicon Substituents : Dimethylsilane groups (as in the target compound) offer a balance between steric bulk and electronic effects, whereas triisopropyl groups (Compound 3) enhance solubility but may reduce crystallinity in thin films .
  • Synthesis Challenges : Grignard routes for alkynylsilanes yield purer products compared to lithiation, which often generates side products .

Physical and Optical Properties

Solubility and Thermal Stability

  • Ethynyl(dimethyl)(thiophen-2-yl)silane derivatives exhibit improved solubility in chlorinated solvents (e.g., CH₂Cl₂) due to flexible organosilicon cores that disrupt intermolecular stacking .
  • Star-shaped tris-thiophene analogs (λmax = 404–407 nm) show red-shifted UV absorption compared to linear dichloromethane derivatives (λmax = 405 nm), attributed to enhanced conjugation .

Thermal Behavior

  • BTBT derivatives with silane end-caps (e.g., Compound 3) demonstrate high thermal stability (decomposition >300°C) suitable for solution-processed organic field-effect transistors (OFETs) .

Electronic Performance in Semiconductors

Compound Mobility (cm²/Vs) On/Off Ratio Key Features Reference
This compound Data not explicitly reported Presumed moderate mobility due to shorter conjugation
Compound 1 (Phenyl-ethynyl-BTBT) ~0.03 ~10⁶ High ambient stability, solution-sheared films
Compound 3 (Triisopropylsilane-BTBT) Lower than Compound 1 ~10⁵ Bulky silane reduces crystallinity, limiting charge transport
Pyrene-ethynyl tris-thiophene Stronger π-stacking due to planar pyrene core

Key Observations :

  • Silane Bulkiness : Dimethylsilane likely improves film morphology over triisopropyl analogs, but phenyl-ethynyl-BTBT (Compound 1) outperforms silane-capped derivatives due to optimal π-π interactions .
  • End-Capping Groups : Silane termini in BTBT derivatives reduce aggregation but may compromise charge-carrier mobility compared to purely aromatic end-caps .

Reactivity and Stability

  • Ethynyl(dimethyl)silanes undergo efficient transmetalation in Grignard reactions but are prone to side reactions (e.g., THF cleavage) with silicon bromides .
  • Trimethylsilyl-protected precursors require careful deprotection (e.g., TBAF) to avoid over-quenching, which can degrade the ethynyl group .

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